molecular formula C10H14ClN3 B1682473 1-(6-Chloropyridin-2-yl)piperidin-4-amine CAS No. 77145-51-8

1-(6-Chloropyridin-2-yl)piperidin-4-amine

Cat. No. B1682473
CAS RN: 77145-51-8
M. Wt: 211.69 g/mol
InChI Key: WPVVMKYQOMJPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04409228

Procedure details

A solution of 0.482 mole of 4-acetamido-1-(6-chloro-2-pyridyl)piperidine in 610 ml of 6 N hydrochloric acid is heated at reflux for 8 hours, then the reaction mixture is cooled and concentrated under reduced pressure. The residue is treated with 4 N sodium hydroxide up to a clearly basic pH and the oil which separates is extracted with diethyl ether. The organic phase is washed with water, dried over anhydrous sodium sulfate and evaporated to dryness. The oily residue is crystallised by diisopropylic ether. 4-amino-1-(6-chloro-2-pyridyl)piperidine is thus obtained; m.p. 36° to 38° C.
Name
4-acetamido-1-(6-chloro-2-pyridyl)piperidine
Quantity
0.482 mol
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[N:12]=2)[CH2:7][CH2:6]1)(=O)C>Cl>[NH2:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[N:12]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
4-acetamido-1-(6-chloro-2-pyridyl)piperidine
Quantity
0.482 mol
Type
reactant
Smiles
C(C)(=O)NC1CCN(CC1)C1=NC(=CC=C1)Cl
Name
Quantity
610 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated with 4 N sodium hydroxide up to a clearly basic pH
EXTRACTION
Type
EXTRACTION
Details
the oil which separates is extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The oily residue is crystallised by diisopropylic ether

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C1=NC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.